molecular formula C10H7O3P B14365481 [(Naphthalen-2-yl)oxy](oxo)phosphaniumolate CAS No. 93906-32-2

[(Naphthalen-2-yl)oxy](oxo)phosphaniumolate

Cat. No.: B14365481
CAS No.: 93906-32-2
M. Wt: 206.13 g/mol
InChI Key: SXQUNCWJGKJVPE-UHFFFAOYSA-N
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Description

(Naphthalen-2-yl)oxyphosphaniumolate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a naphthalene ring attached to a phosphonium group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-yl)oxyphosphaniumolate typically involves the reaction of naphthalen-2-ol with a suitable phosphorus reagent under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorus source. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (Naphthalen-2-yl)oxyphosphaniumolate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-yl)oxyphosphaniumolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Naphthalen-2-yl)oxyphosphaniumolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Naphthalen-2-yl)oxyphosphaniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The phosphonium group plays a crucial role in its binding affinity and specificity, while the naphthalene ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Naphthalen-2-yl)oxyphosphaniumolate is unique due to its specific combination of a naphthalene ring and a phosphonium group. This structure imparts distinct chemical properties, such as high reactivity and stability, making it suitable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential as a ligand in coordination chemistry further distinguish it from similar compounds .

Properties

CAS No.

93906-32-2

Molecular Formula

C10H7O3P

Molecular Weight

206.13 g/mol

IUPAC Name

naphthalen-2-yloxy-oxido-oxophosphanium

InChI

InChI=1S/C10H7O3P/c11-14(12)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

SXQUNCWJGKJVPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O[P+](=O)[O-]

Origin of Product

United States

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